HFPO octamer alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Hexafluoropropylene Oxide (HFPO) is a versatile fluorointermediate that can be used in the synthesis of fluoromonomers and fluoropolymers . It is synthesized in an oxidation process . The catalytic synthesis of higher alcohols, such as isobutanol, from synthesis gas derived from coal or natural gas, highlights the chemical industry’s interest in developing efficient processes for alcohol production.

Molecular Structure Analysis

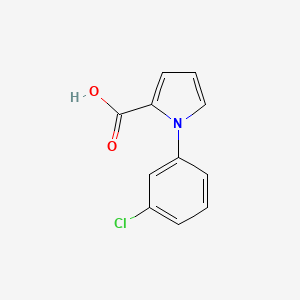

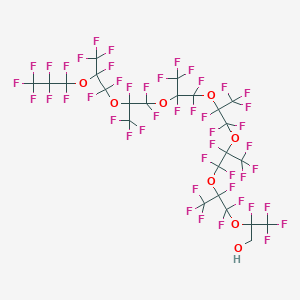

The molecular formula of HFPO octamer alcohol is C₂₄H₃F₄₇O₈ . Its molecular weight is 1312.201 g/mol .

Chemical Reactions Analysis

HFPO is a key intermediate in the synthesis of organofluorine compounds . Many commercial fluoropolymers use HFPO, either as a monomer or a monomer precursor . The epoxide ring is opened by nucleophiles to give a variety of derivatives . HFPO may be isomerized to either pentafluoropropionyl fluoride (PPF) or HFA .

Physical And Chemical Properties Analysis

The physical and chemical properties of alcohols can vary. For instance, even without any hydrogen bonding or dipole-dipole interactions, the boiling point of the alcohol would be higher than the corresponding alkane with the same number of carbon atoms . Ethanol is a longer molecule, and the oxygen atom brings with it an extra 8 electrons .

Applications De Recherche Scientifique

Environmental Risk Assessment of Hydrofluoropolyethers (HFPEs)

Hydrofluoropolyethers (HFPEs), closely related to HFPO octamer alcohol, are examined for their environmental impact due to their potential as replacements for ozone-depleting substances. Their industrial applications include use as cleaning solvents, fire suppression agents, and heat transfer fluids. Despite their benefits, HFPEs pose environmental risks, including global warming and photochemical potentials, necessitating a thorough understanding of their environmental partitioning and toxicological profiles to manage their ecological impact effectively W. Tsai, 2007.

Antioxidant Applications

Research on polysaccharides extracted from Hizikia fusiforme, while not directly related to HFPO octamer alcohol, demonstrates the potential of chemical compounds in protecting against oxidative stress. These findings could inspire further investigations into the antioxidant applications of related compounds, including HFPO derivatives, in medical and cosmetic industries Lei Wang et al., 2018.

Synthesis and Utilization of Higher Alcohols

The catalytic synthesis of higher alcohols, such as isobutanol, from synthesis gas derived from coal or natural gas, highlights the chemical industry's interest in developing efficient processes for alcohol production. This research area, focusing on reaction engineering and catalyst improvement, could include the synthesis and applications of HFPO octamer alcohol and related compounds R. Herman, 2000.

Biotransformation in Environmental Systems

Studies on the biotransformation of fluorotelomer alcohols in wastewater treatment processes shed light on the environmental fate of these compounds. The research identifies major transformation products and evaluates the effectiveness of microbial populations in wastewater treatment systems in handling these substances. This knowledge is crucial for assessing the environmental persistence and potential impacts of HFPO octamer alcohol and its derivatives Lijie Zhao et al., 2013.

Predicting the Partitioning Behavior of Highly Fluorinated Compounds

Understanding the environmental behavior of highly fluorinated compounds, including those related to HFPO octamer alcohol, is critical for predicting their fate in natural systems. Research into the adsorption constants and partitioning properties of these compounds helps in modeling their environmental impact and guiding the development of more sustainable chemical practices H. Arp et al., 2006.

Safety and Hazards

HFPO octamer alcohol should be handled with care. Avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink, or smoke . Keep containers securely sealed when not in use .

Propriétés

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H3F47O8/c25-2(1-72,10(34,35)36)73-19(60,61)4(28,12(40,41)42)75-21(64,65)6(30,14(46,47)48)77-23(68,69)8(32,16(52,53)54)79-24(70,71)9(33,17(55,56)57)78-22(66,67)7(31,15(49,50)51)76-20(62,63)5(29,13(43,44)45)74-18(58,59)3(26,27)11(37,38)39/h72H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGRADMNBHNLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H3F47O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)

![2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride](/img/structure/B2707253.png)

![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2707272.png)

![methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2707273.png)